UH-Nip-16 Demonstrates Superior Potency against M. tuberculosis H37Rv Relative to the Quinoline Antimalarial Mefloquine
UH-Nip-16 exhibits a mean MIC50 of 1.86 ± 0.21 μM against the laboratory reference strain M. tuberculosis H37Rv [1]. In contrast, the well-known quinoline-based drug mefloquine shows an MIC of 8 μg/mL (approximately 21 μM) against the same H37Rv strain [2], indicating an ~11-fold higher molar potency for UH-Nip-16. This quantitative advantage supports the selection of UH-Nip-16 over mefloquine or its enantiomers for tuberculosis-focused research.
| Evidence Dimension | In vitro antibacterial potency (MIC50) |
|---|---|
| Target Compound Data | 1.86 ± 0.21 μM (≈ 0.63 μg/mL) |
| Comparator Or Baseline | Mefloquine: 8 μg/mL (≈ 21.1 μM) |
| Quantified Difference | UH-Nip-16 is approximately 11-fold more potent on a molar basis |
| Conditions | M. tuberculosis H37Rv, broth microdilution assay (UH-Nip-16: 7H9 medium; mefloquine: similar conditions per Hindawi study) |
Why This Matters
Higher potency enables lower effective concentrations, potentially reducing off-target effects and allowing greater experimental flexibility in vitro and in vivo.
- [1] Vadankula, G. R., et al. (2024). ACS Infectious Diseases, 10(5), 1578-1592. View Source
- [2] Silva, D. R., et al. (2014). Mefloquine and Its Enantiomers Are Active against Mycobacterium tuberculosis In Vitro and in Macrophages. Tuberculosis Research and Treatment, 2014, 530815. View Source
